N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide
Description
N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide is a synthetic oxazole derivative characterized by a hydroxycarboxamide group at position 3, a sulfanylmethyl substituent at position 5, and a 4-methoxyphenyl moiety.
Properties
CAS No. |
823220-07-1 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-hydroxy-5-[(4-methoxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-17-8-2-4-10(5-3-8)19-7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
KOCQFHZNTJFDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylthiomethyl ketone with hydroxylamine to form the oxime, followed by cyclization with an appropriate carboxylic acid derivative to form the oxazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .
Scientific Research Applications
N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, while the sulfanyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural differences between the target compound and analogues lie in substituent groups and their positions. Below is a comparative analysis:
*Estimated based on IUPAC name.
Key Observations:
- Substituent Effects : The target compound’s sulfanylmethyl group distinguishes it from ethyl or acetyl-substituted analogues . Sulfur-containing groups may enhance lipophilicity and membrane permeability compared to oxygen-based substituents.
- Hydroxycarboxamide vs. Methyl/Acetyl : The N-hydroxy group in the target compound could improve solubility and hydrogen-bonding interactions relative to methyl or acetyl groups in analogues .
- Core Heterocycle : Thiadiazole or oxadiazole cores in analogues (e.g., 7A10 ) may confer different electronic properties compared to the oxazole core, affecting binding to biological targets.
Biological Activity
N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, antioxidant capabilities, and antibacterial activity, supported by relevant data and case studies.
- Chemical Formula : C12H12N2O4S
- CAS Number : 44395827
- Molecular Weight : 284.30 g/mol
Antiproliferative Activity
Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation, particularly in cancer cells. Research has shown that derivatives of oxazole compounds exhibit varying degrees of antiproliferative effects against different cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study assessed the antiproliferative effects of N-Hydroxy derivatives against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney). The results indicated that compounds similar to this compound showed IC50 values ranging from 1.2 µM to 5.3 µM, demonstrating significant inhibition of cell growth .
- Mechanism of Action :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| N-Hydroxy derivative A | HCT116 | 3.7 |
| N-Hydroxy derivative B | HEK293 | 5.3 |
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer.
Research Findings
- DPPH Assay :
- Cellular Studies :
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains.
Findings from Studies
- Gram-positive and Gram-negative Bacteria :
- Mechanism :
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
